![molecular formula C10H14BNO4 B1387183 (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid CAS No. 913835-29-7](/img/structure/B1387183.png)
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of boronic acid compounds, including “this compound”, often involves the use of transition metal catalysts . A series of modular and functional PBA-BODIPY dyes, which include boronic acid moieties, have been synthesized efficiently .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-hydroxypropyl group . The compound has a molecular weight of 223.04 g/mol .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they can undergo transesterification reactions .
Physical And Chemical Properties Analysis
“this compound” has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its topological polar surface area is 89.8 Ų .
Scientific Research Applications
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, proteins, and other biomolecules. It has also been used in the development of drugs and other therapeutics. In addition, it has been used in the synthesis of organic compounds, such as polymers, dyes, and pigments. It has been used in the synthesis of nanomaterials, such as nanoparticles and nanotubes. It has also been used in the synthesis of materials for optical and electronic devices.
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. The compound is stored at room temperature in an inert atmosphere .
Advantages and Limitations for Lab Experiments
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is not suitable for use in reactions involving water or other protic solvents.
Future Directions
The potential applications of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA are vast and varied. It could be used in the development of new drugs and other therapeutics. It could also be used in the synthesis of materials for optical and electronic devices. It could be used in the synthesis of nanomaterials, such as nanoparticles and nanotubes. It could also be used in the synthesis of polymers, dyes, and pigments. Finally, it could be used in the synthesis of proteins, peptides, and other biomolecules.
Safety and Hazards
properties
IUPAC Name |
[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQHVJGIAQUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657448 | |
Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-29-7 | |
Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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